4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane 4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane
Brand Name: Vulcanchem
CAS No.: 1350713-20-0
VCID: VC2857353
InChI: InChI=1S/C10H19BO2/c1-7-6-8(7)11-12-9(2,3)10(4,5)13-11/h7-8H,6H2,1-5H3/t7-,8-/m0/s1
SMILES: B1(OC(C(O1)(C)C)(C)C)C2CC2C
Molecular Formula: C10H19BO2
Molecular Weight: 182.07 g/mol

4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane

CAS No.: 1350713-20-0

Cat. No.: VC2857353

Molecular Formula: C10H19BO2

Molecular Weight: 182.07 g/mol

* For research use only. Not for human or veterinary use.

4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane - 1350713-20-0

Specification

CAS No. 1350713-20-0
Molecular Formula C10H19BO2
Molecular Weight 182.07 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-[(1S,2S)-2-methylcyclopropyl]-1,3,2-dioxaborolane
Standard InChI InChI=1S/C10H19BO2/c1-7-6-8(7)11-12-9(2,3)10(4,5)13-11/h7-8H,6H2,1-5H3/t7-,8-/m0/s1
Standard InChI Key TUXCUWZCFQDMLZ-YUMQZZPRSA-N
Isomeric SMILES B1(OC(C(O1)(C)C)(C)C)[C@H]2C[C@@H]2C
SMILES B1(OC(C(O1)(C)C)(C)C)C2CC2C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2CC2C

Introduction

Chemical Identity and Properties

4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)- dioxaborolane belongs to the class of cyclopropylboronic acid pinacol esters, featuring a characteristic trans-2-methyl-cyclopropyl moiety. This compound is identified by the CAS registry number 1350713-20-0 and demonstrates important structural characteristics that influence its chemical behavior .

Structural Features

The molecule contains several key structural elements that contribute to its chemical properties:

  • A cyclopropyl ring with a trans-methyl substituent, creating defined stereochemistry

  • A boronic acid moiety protected as a pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

  • A carbon-boron bond that serves as a reactive site for various transformations

  • A sterically hindered environment around the boron center due to the tetramethyl substitution pattern

This unique structural arrangement provides the compound with specific reactivity patterns that make it valuable in stereoselective synthesis applications.

Synthesis Methodologies

The synthesis of 4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)- dioxaborolane typically employs specialized reaction conditions to ensure formation of the trans-configured cyclopropyl moiety.

Photoredox-Catalyzed Borocyclopropanation

One of the most effective approaches for synthesizing this compound involves visible-light photoredox catalysis, which enables borocyclopropanation of appropriate alkene precursors:

  • The reaction typically begins with unactivated olefins as substrates

  • 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as the borylating reagent

  • A photoredox catalyst such as Ru(phen)₃₂ facilitates the reaction under visible light irradiation

  • DIPEA (N,N-Diisopropylethylamine) is commonly used as a base

The general procedure follows this sequence:

  • Preparation of an oven-dried Schlenk tube with the olefin substrate

  • Addition of the borylating reagent and photoredox catalyst

  • Evacuation and nitrogen backfilling of the reaction vessel

  • Addition of solvent (typically DCM) and base

  • Irradiation with visible light for approximately 15 hours at room temperature

Stereoselectivity Considerations

The trans configuration of the methyl group on the cyclopropyl ring is critical for the compound's identity and applications. This stereochemistry is typically controlled during the synthesis process:

  • The reaction conditions can influence the diastereomeric ratio of products

  • Optimization studies typically monitor the trans:cis ratio using analytical techniques such as NMR spectroscopy

  • Purification procedures, including column chromatography, are employed to isolate the desired trans isomer

The stereoselectivity of the reaction can be influenced by various factors including substrate structure, catalyst loading, temperature, and reaction time, requiring careful optimization to maximize yield of the desired trans isomer.

Applications in Organic Synthesis

4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)- dioxaborolane serves as a versatile building block in organic synthesis due to its unique structural features and reactivity profile.

Cross-Coupling Reactions

The compound has significant applications in cross-coupling methodologies:

  • Suzuki-Miyaura coupling reactions with aryl halides to form cyclopropyl-aryl derivatives

  • Can be used in the synthesis of complex molecules containing stereodefined cyclopropyl units

  • Enables the introduction of the trans-2-methyl-cyclopropyl moiety into diverse molecular scaffolds

The coupling reactions typically employ palladium catalysts, bases such as potassium tert-butoxide, and appropriate ligands like RuPhos to facilitate the transformation.

C-B Bond Functionalization

The reactive C-B bond allows for various transformations:

  • Oxidation to yield the corresponding alcohol

  • Conversion to amines through amination protocols

  • Homologation reactions to extend the carbon chain

  • Halogenation to produce the corresponding cyclopropyl halides

  • Protodeboronation to generate the parent cyclopropane derivative

These transformations provide access to a diverse array of cyclopropyl-containing compounds with defined stereochemistry, making 4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)- dioxaborolane a valuable synthetic intermediate.

Comparative Analysis with Related Compounds

To understand the unique properties of 4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)- dioxaborolane, it is informative to compare it with structurally related compounds.

Structural Analogs

Several related cyclopropylboronic esters exhibit similar but distinct properties:

CompoundCAS NumberMolecular WeightKey Structural Difference
4,4,5,5-Tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane126689-04-1182.07 g/molMethyl group at position 1 instead of position 2
2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane126689-01-8168.05 g/molNo methyl substituent on cyclopropyl ring
4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane195062-57-8DifferentAromatic tolyl group instead of cyclopropyl

These structural differences significantly impact reactivity patterns and applications in organic synthesis .

Reactivity Comparisons

Different cyclopropylboronic esters demonstrate variable reactivity in synthetic transformations:

  • The trans-2-methyl configuration in the target compound provides specific stereochemical outcomes in coupling reactions

  • Compounds without the methyl substituent (like 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically show higher reactivity due to decreased steric hindrance

  • The position of the methyl group (1-methyl vs. 2-methyl) affects the strain energy of the cyclopropyl ring, influencing stability and reactivity

These reactivity differences are crucial considerations when selecting the appropriate boronic ester reagent for specific synthetic applications.

Current Research and Future Directions

Research involving 4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)- dioxaborolane and related compounds continues to evolve, with several promising directions emerging.

Recent Research Findings

Recent investigations have highlighted several important applications:

  • Use in stereoselective synthesis of natural products containing cyclopropane rings

  • Development of more efficient catalytic systems for borocyclopropanation reactions

  • Application in medicinal chemistry for the development of cyclopropyl-containing drug candidates

  • Exploration of novel C-B bond functionalization strategies

These research directions demonstrate the continuing importance of cyclopropylboronic esters in contemporary organic synthesis.

Future Prospects

Several promising avenues for future research include:

  • Development of asymmetric catalytic methodologies for preparing enantiomerically pure cyclopropylboronic esters

  • Investigation of novel cross-coupling protocols with unusual electrophiles

  • Exploration of cyclopropylboronic esters in materials science applications

  • Computational studies to better understand the unique reactivity patterns

  • Green chemistry approaches to the synthesis of these compounds using sustainable catalysts and conditions

These research directions will likely expand the synthetic utility and applications of 4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)- dioxaborolane in coming years.

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